The synthesis of ethyl 3-hydroxycyclobutanecarboxylate can be achieved through several methods, typically involving the reaction of cyclobutanecarboxylic acid derivatives with ethyl alcohol. One common approach involves the use of acid-catalyzed esterification, where cyclobutanecarboxylic acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction parameters, including temperature and reaction time, can significantly influence the yield and purity of the product.
Key synthesis parameters include:
The molecular structure of ethyl 3-hydroxycyclobutanecarboxylate consists of a cyclobutane ring attached to a carboxylic acid functional group and an ethoxy group. The hydroxyl group at the third position on the cyclobutane ring contributes to its reactivity and solubility characteristics.
Ethyl 3-hydroxycyclobutanecarboxylate can participate in various chemical reactions due to its functional groups. Notable reactions include:
The mechanism of action for ethyl 3-hydroxycyclobutanecarboxylate primarily revolves around its reactivity due to the hydroxyl and ester functional groups. In hydrolysis, for instance, the nucleophilic attack by water on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which subsequently collapses to regenerate the acid and release ethanol.
Ethyl 3-hydroxycyclobutanecarboxylate exhibits several notable physical and chemical properties:
Ethyl 3-hydroxycyclobutanecarboxylate finds applications primarily in organic synthesis as an intermediate for pharmaceuticals and agrochemicals. Its unique structural features make it suitable for:
Ethyl 3-hydroxycyclobutanecarboxylate is a monocyclic cyclobutane derivative featuring both hydroxyl and ester functional groups. Its core structure consists of a four-membered carbocyclic ring with a carboxylic acid ethyl ester moiety at position 1 and a hydroxyl group at position 3. The compound's systematic IUPAC name is ethyl 3-hydroxycyclobutane-1-carboxylate, though it is variably referenced in literature as 3-Hydroxy-Cyclobutanecarboxylic Acid Ethyl Ester or cis-3-Hydroxycyclobutanecarboxylic Acid Ethyl Ester for stereospecific variants [1] [2] [7]. The molecular formula is C₇H₁₂O₃ (molecular weight: 144.17 g/mol), with a density of 1.2±0.1 g/cm³ and boiling point of 209.4±33.0°C at standard atmospheric pressure [1]. The SMILES notation (O=C(C1CC(O)C1)OCC) and InChIKey (KTVUZBJHOAPDGC-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity [2].
Table 1: Nomenclature and Fundamental Properties
Property | Value/Descriptor |
---|---|
Systematic Name | Ethyl 3-hydroxycyclobutane-1-carboxylate |
CAS Registry Number | 17205-02-6 (racemate); 160351-97-3 (cis-isomer) |
Molecular Formula | C₇H₁₂O₃ |
Molecular Weight | 144.17 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 209.4±33.0°C at 760 mmHg |
Key Synonyms | 3-Hydroxycyclobutanecarboxylic acid ethyl ester; Ethyl cis-3-hydroxycyclobutanecarboxylate |
Stereochemical variants include the cis-isomer (CAS 160351-97-3), which is commercially available at ≥95% purity for research applications [4] [7]. The presence of chiral centers enables enantiomeric forms such as (1S,3S)-ethyl 3-hydroxycyclobutanecarboxylate, which are employed in asymmetric synthesis [7].
The compound first emerged in synthetic literature during the mid-20th century through classical functionalization of cyclobutane precursors. Early routes involved free-radical chlorination of 1,1-cyclobutanedicarboxylic acid followed by esterification and hydroxylation, as demonstrated in foundational works published in Chemische Berichte (1967) and the Journal of Organic Chemistry (1968) [1]. A significant advancement occurred with the development of a high-yield (82%) synthetic pathway documented in US Patent 5,681,858 (filed 1997), which established efficient production methods for pharmaceutical applications [1].
The evolution of stereoselective syntheses enabled access to enantiopure forms, addressing the demand for chiral building blocks in medicinal chemistry. The cis-isomer (CAS 160351-97-3) was formally registered in chemical databases by the late 1990s, coinciding with expanded interest in strained carbocycles as bioactive scaffolds [4] [7]. Historical synthesis relied on decarboxylative halogenation of diacid precursors—a method adapted from the preparation of related compounds like 3-chlorocyclobutanecarboxylic acid (Org. Synth. 1971) [5]. Modern approaches employ transition-metal-catalyzed ring contractions or enzymatic resolutions to achieve enantioselectivity unavailable in early methods.
This compound exemplifies a highly strained yet synthetically versatile scaffold with dual functionality. The cyclobutane ring imposes significant bond angle distortion (~20° from tetrahedral geometry), resulting in substantial ring strain (approximately 110 kJ/mol). This energy drives unique reactivity patterns, including regioselective ring-opening and transannular reactions [6]. The juxtaposed hydroxyl and ester groups enable orthogonal derivatization: the ester undergoes hydrolysis or aminolysis, while the alcohol participates in oxidation, etherification, or serves as a hydrogen-bond donor. These features make it invaluable for constructing:
In medicinal chemistry, its derivatives appear in patents for antiviral agents, particularly as structural components in neuraminidase inhibitors targeting influenza. Chinese Patent CN104529833A highlights cyclobutane carboxylates as cores for developing novel anti-influenza drugs, leveraging their ability to mimic carbocation intermediates in enzymatic mechanisms [6]. The ester’s role as an intermediate in synthesizing gamma-amino alcohols—precursors to receptor antagonists—further underscores its utility [4] [7].
Table 2: Comparative Properties of Cyclobutane Derivatives in Drug Design
Derivative | LogP | TPSA (Ų) | Molecular Rigidity | Primary Applications |
---|---|---|---|---|
Ethyl 3-hydroxycyclobutanecarboxylate | 0.19 | 46.53 | High | Antiviral scaffolds; chiral synthons |
Ethyl cyclopropanecarboxylate | 0.98 | 26.30 | Very high | Prodrug moieties |
Ethyl cyclohexanecarboxylate | 2.42 | 26.30 | Low | Solubilizing groups |
Commercial availability through suppliers like Synthonix and Matrix Scientific (purity: 95–97%) facilitates drug discovery, though costs remain high ($110–$790/g for enantiopure material) due to complex synthesis [7]. Its combination of strain-driven reactivity and modular functionalization ensures ongoing relevance in developing constrained pharmacophores and novel synthetic methodologies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: